molecular formula C4H2ClNO4S2 B3056252 5-Nitrothiophene-3-sulfonyl chloride CAS No. 69824-57-3

5-Nitrothiophene-3-sulfonyl chloride

Cat. No.: B3056252
CAS No.: 69824-57-3
M. Wt: 227.6 g/mol
InChI Key: FLUCEXVDXIPPFI-UHFFFAOYSA-N
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Description

5-Nitrothiophene-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a nitro group at the 5-position and a sulfonyl chloride moiety at the 3-position of the thiophene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized thiophene derivatives. The electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl chloride, making it highly reactive toward nucleophiles such as amines and alcohols. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a key building block for introducing sulfonyl functionalities .

Properties

IUPAC Name

5-nitrothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO4S2/c5-12(9,10)3-1-4(6(7)8)11-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUCEXVDXIPPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499597
Record name 5-Nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69824-57-3
Record name 5-Nitrothiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrothiophene-3-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-3-sulfonyl chloride typically involves the nitration of thiophene followed by sulfonation and chlorination. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems are often employed to optimize the production process .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight this compound’s role in synthesizing kinase inhibitors and antimicrobial agents. For example, its coupling with piperazine derivatives yielded compounds with IC₅₀ values below 10 nM against specific cancer cell lines . In contrast, 4-nitrobenzenesulfonyl chloride is preferred for bulkier sulfonations due to its higher thermal stability .

Biological Activity

5-Nitrothiophene-3-sulfonyl chloride is a compound of significant interest due to its unique structural features and potential biological activities. The presence of both a nitro group and a sulfonyl chloride functional group enhances its reactivity, making it a candidate for various applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C4H3ClO2S
  • Molecular Weight : Approximately 227.63 g/mol
  • Functional Groups : Nitro group (-NO2) and sulfonyl chloride (-SO2Cl)

The structural uniqueness of this compound contributes to its biological activity. The nitro group can undergo reduction to form reactive intermediates, while the sulfonyl chloride can participate in nucleophilic reactions with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, which suggests its potential use in treating infections caused by resistant pathogens.

The antimicrobial activity may stem from several mechanisms:

  • Protein Interaction : The sulfonyl chloride moiety can react with essential cellular proteins, leading to modifications that disrupt cellular functions.
  • Nitroreductase Activity : The compound can be reduced by nitroreductases, generating reactive intermediates that further interact with bacterial proteins or DNA, resulting in cell death .

Study on Antibacterial Efficacy

A study highlighted the antibacterial efficacy of this compound against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound was found to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antibacterial agent .

Bacterial StrainMIC (µg/mL)Comparison to Standard Antibiotic
Staphylococcus aureus32Comparable to ampicillin
Escherichia coli64Comparable to ampicillin

Stability and Reactivity Studies

Further research assessed the stability of this compound in aqueous environments. It demonstrated remarkable stability at neutral pH, suggesting it could be a viable candidate for therapeutic applications without rapid degradation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Nitrothiophene-3-sulfonyl fluorideC4H2ClFNO4SFluorinated variant with different reactivity
5-Methyl-2-nitrothiophene-3-sulfonyl chlorideC5H6ClNO4SMethyl substitution at the 5-position
Thiophene-3-sulfonyl chlorideC4H3ClO2SLacks the nitro group, altering biological activity

The presence of the nitro group in this compound is crucial for its antimicrobial efficacy, as evidenced by the lack of activity in compounds lacking this feature .

Future Directions for Research

Despite promising findings, further research is necessary to fully elucidate the interaction profiles of this compound with biological macromolecules. Investigations into its potential side effects, pharmacokinetics, and long-term efficacy are critical for assessing its viability as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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